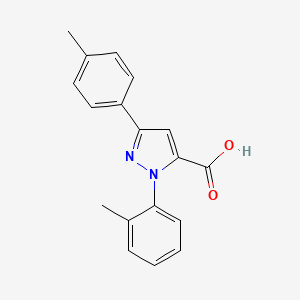![molecular formula C17H14N4O5 B12015512 [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate CAS No. 332383-73-0](/img/structure/B12015512.png)
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Nitrofenil)-2-oxoetil] 3-(benzotriazol-1-il)propanoato: es un compuesto orgánico complejo que ha generado interés en varios campos de la investigación científica debido a sus propiedades estructurales únicas y posibles aplicaciones. Este compuesto presenta un grupo nitrofenilo, un grupo oxoetilo y una porción de benzotriazolil propanoato, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [2-(4-Nitrofenil)-2-oxoetil] 3-(benzotriazol-1-il)propanoato típicamente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Esterificación: Formación del enlace éster entre el grupo oxoetilo y el benzotriazolil propanoato.
Reacciones de acoplamiento: Utilización de agentes de acoplamiento para unir las diferentes partes juntas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de nitración y esterificación a gran escala, a menudo optimizados para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, puede mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo nitrofenilo puede sufrir reacciones de oxidación, formando potencialmente derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amina en condiciones adecuadas.
Sustitución: La porción de benzotriazolil puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Derivados nitro.
Reducción: Derivados amino.
Sustitución: Varios derivados de benzotriazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, [2-(4-Nitrofenil)-2-oxoetil] 3-(benzotriazol-1-il)propanoato se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar interacciones enzimáticas y vías bioquímicas. Su grupo nitrofenilo puede actuar como un cromóforo, ayudando en estudios espectroscópicos.
Medicina
Las posibles aplicaciones en medicina incluyen el desarrollo de nuevos fármacos. La capacidad del compuesto para sufrir diversas reacciones químicas lo convierte en un candidato para el diseño y desarrollo de fármacos.
Industria
En el sector industrial, [2-(4-Nitrofenil)-2-oxoetil] 3-(benzotriazol-1-il)propanoato se puede utilizar en la producción de productos químicos y materiales especiales. Su estabilidad y reactividad lo hacen adecuado para diversos procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de [2-(4-Nitrofenil)-2-oxoetil] 3-(benzotriazol-1-il)propanoato implica su interacción con objetivos moleculares como enzimas o receptores. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que la porción de benzotriazolil puede formar complejos estables con iones metálicos. Estas interacciones pueden modular las vías bioquímicas y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Benzoilfenoxi)-1-[2-(1-metil-1H-indol-3-il)metil)-1H-benzo[d]imidazol-1-il] etanona
- 2,3-Dimetoxi y 3-acetoxi-2-metil benzamidas
- Compuestos basados en benzotiazol
Singularidad
En comparación con compuestos similares, [2-(4-Nitrofenil)-2-oxoetil] 3-(benzotriazol-1-il)propanoato destaca por su combinación única de grupos funcionales. La presencia de un grupo nitrofenilo y una porción de benzotriazolil permite una gama más amplia de reacciones químicas y aplicaciones. Esta versatilidad lo convierte en un compuesto valioso en varios campos de la investigación y la industria.
Propiedades
Número CAS |
332383-73-0 |
|---|---|
Fórmula molecular |
C17H14N4O5 |
Peso molecular |
354.32 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate |
InChI |
InChI=1S/C17H14N4O5/c22-16(12-5-7-13(8-6-12)21(24)25)11-26-17(23)9-10-20-15-4-2-1-3-14(15)18-19-20/h1-8H,9-11H2 |
Clave InChI |
SFAGLVNNSWJJMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Solubilidad |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)



![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)

![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)


